Regioisomer-Specific Utility in HIF-PH Inhibitor Synthesis
2-Hydrazinylpyridine-4-carbonitrile is explicitly documented as a synthetic intermediate in the preparation of substituted dihydropyrazolone-based HIF-prolyl-4-hydroxylase inhibitors in US2010/0093803 A1. In contrast, the 2,3-regioisomer 2-hydrazinylpyridine-3-carbonitrile is not identified in this patent family for this specific application, indicating that the 2,4-substitution pattern is required for the intended synthetic transformation leading to the biologically active scaffold [1]. This demonstrates regiospecificity in the documented industrial application of this building block.
| Evidence Dimension | Documented use as a pharmaceutical intermediate in HIF-PH inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly listed in patent US2010/0093803 A1 as an intermediate for HIF-PH inhibitors |
| Comparator Or Baseline | 2-Hydrazinylpyridine-3-carbonitrile (CAS 368869-92-5) — not documented in this patent application for this specific therapeutic pathway |
| Quantified Difference | Patent inclusion vs. absence of inclusion (qualitative regiospecificity) |
| Conditions | Patent application context; synthetic pathway to substituted 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-ones as HIF-PH inhibitors |
Why This Matters
This regiospecific inclusion in a therapeutic patent provides a clear, verifiable basis for prioritizing this specific regioisomer over the 2,3-analog when sourcing intermediates for HIF-PH inhibitor research.
- [1] Bayer Schering Pharma Aktiengesellschaft. (2010). Nitrogen-containing heteroaryl compounds and methods of use thereof. U.S. Patent Application Publication No. US 2010/0093803 A1, page/column 18-19. View Source
